![molecular formula C17H15N3O4 B6420914 4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid CAS No. 940984-38-3](/img/structure/B6420914.png)

4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

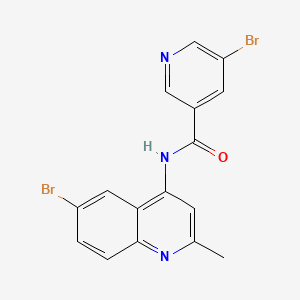

The compound “4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also has an ethylamine group attached to the indole ring, a nitro group, and a carboxylic acid group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the ethylamine group, the nitro group, and the carboxylic acid group. These functional groups would likely confer specific chemical properties to the compound, such as acidity/basicity, reactivity, and potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The nitro group could potentially be reduced to an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the carboxylic acid and the nitro group would likely make the compound relatively polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación

4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as to investigate the effects of nitric oxide on cell metabolism. It has also been used to study the effects of nitric oxide on the cardiovascular system, as well as its potential role in the development of atherosclerosis. Additionally, this compound has been used to study the effects of nitric oxide on inflammation and cancer.

Mecanismo De Acción

4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid acts as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) from the cell. It can also increase the production of nitric oxide, which has a variety of physiological effects. Nitric oxide can act as a vasodilator, increasing blood flow and reducing blood pressure. It can also act as an anti-inflammatory, reducing inflammation in the body. Additionally, nitric oxide can act as an anti-cancer agent, reducing the growth and spread of cancer cells.

Biochemical and Physiological Effects

This compound has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, reduce inflammation, and reduce the growth and spread of cancer cells. Additionally, it has been shown to reduce blood pressure and improve cardiovascular health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid in laboratory experiments is that it is a relatively safe compound, with few side effects. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively short half-life, meaning that it must be used quickly and stored properly. Additionally, it can be difficult to accurately measure the amount of this compound needed for an experiment, as it is a relatively small molecule.

Direcciones Futuras

There are a number of potential future directions for 4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid research. For example, it could be used to study the effects of nitric oxide on other physiological systems, such as the immune system or the nervous system. Additionally, it could be used to investigate the potential therapeutic effects of nitric oxide in a variety of diseases, such as Alzheimer's disease or Parkinson's disease. Furthermore, this compound could be used to study the effects of nitric oxide on the aging process, as well as its potential role in the prevention of age-related diseases. Finally, this compound could be used to study the effects of nitric oxide on the development of drug resistance in cancer cells.

Métodos De Síntesis

4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid can be synthesized through a condensation reaction between 1H-indole-3-carbaldehyde and 3-nitrobenzamide. This reaction is performed in an anhydrous environment at a temperature of 80-90 °C for 3-4 hours. The product is then purified by recrystallization and can be used in further experiments.

Safety and Hazards

Propiedades

IUPAC Name |

4-[2-(1H-indol-3-yl)ethylamino]-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c21-17(22)11-5-6-15(16(9-11)20(23)24)18-8-7-12-10-19-14-4-2-1-3-13(12)14/h1-6,9-10,18-19H,7-8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGCRJPZNXTITQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6420837.png)

![4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420849.png)

![2-methyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420851.png)

![4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420860.png)

![N-(3-ethoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6420866.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6420871.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6420873.png)

![7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6420883.png)

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B6420889.png)

![3-(azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B6420891.png)

![4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide](/img/structure/B6420907.png)

![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)

![2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B6420931.png)